2-[[5-[(1,1-Dimethylethyl)amino]-6-(3-methylphenyl)imidazo[2,1-b]-1,3,4-thiadiazol-2-yl]methylamino]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
Description
This compound features a fused imidazo[2,1-b]-1,3,4-thiadiazole core, substituted with a tert-butylamino group at position 5, a 3-methylphenyl group at position 6, and a methylpiperazinylpropyl-acetamide side chain at position 2 (Figure 1). Its synthesis, as described in EP 2 903 618 B1, involves multi-step functionalization, yielding a 65% final product with confirmed purity via $^1$H NMR and mass spectrometry (m/z 515 [M+H]$^+$) .
Properties
Molecular Formula |
C26H40N8OS |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[[5-(tert-butylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-methylamino]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C26H40N8OS/c1-19-9-7-10-20(17-19)22-23(29-26(2,3)4)34-24(28-22)36-25(30-34)32(6)18-21(35)27-11-8-12-33-15-13-31(5)14-16-33/h7,9-10,17,29H,8,11-16,18H2,1-6H3,(H,27,35) |
InChI Key |
DOISNBKFLXAXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N3C(=N2)SC(=N3)N(C)CC(=O)NCCCN4CCN(CC4)C)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide typically involves multistep reactions The synthetic route often starts with the formation of the imidazo[2,1-b][1,3,4]thiadiazole core through cyclization reactions involving appropriate precursorsThe final steps involve the attachment of the piperazine and acetamide moieties under controlled conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the tert-butylamino group makes it susceptible to oxidation under specific conditions, leading to the formation of corresponding oxides.
Reduction: The imidazo[2,1-b][1,3,4]thiadiazole core can be reduced to form different derivatives.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
2-((5-(tert-Butylamino)-6-(m-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The imidazo[2,1-b][1,3,4]thiadiazole core is known to interact with ATP-binding sites, which can inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compounds sharing the imidazo[2,1-b]-1,3,4-thiadiazole scaffold exhibit divergent bioactivities based on substituent variations:
Key Observations :
- Substituent-Driven Activity: The tert-butylamino group in the target compound may enhance metabolic stability compared to MMV1’s thiophene moiety, which contributes to π-π stacking in enzyme binding .
- Side Chain Impact : The methylpiperazinylpropyl group likely improves solubility and target affinity relative to simpler acetamide derivatives (e.g., Fig. 51 in ).
Biological Activity
The compound 2-[[5-[(1,1-Dimethylethyl)amino]-6-(3-methylphenyl)imidazo[2,1-b]-1,3,4-thiadiazol-2-yl]methylamino]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is a novel derivative of the imidazo[2,1-b][1,3,4]thiadiazole scaffold. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse sources and includes relevant data tables and findings from case studies.
- Molecular Formula : C26H40N8OS
- Molecular Weight : 512.714 g/mol
- CAS Number : 1223891-74-4
- IUPAC Name : 2-[[5-(tert-butylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-methylamino]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
Antimicrobial Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3,4]thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against multiple bacterial strains:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32.6 μg/mL |
| Compound B | S. aureus | 25.0 μg/mL |
| Compound C | P. aeruginosa | 30.0 μg/mL |
These findings suggest that the imidazo[2,1-b][1,3,4]thiadiazole derivatives can be considered as lead compounds for drug development due to their higher activity compared to standard antibiotics like streptomycin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazole have shown promising results against cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 10.5 |
| A549 (Lung) | 12.0 |
The low IC50 values indicate potent cytotoxic effects on these cancer cell lines .
Study on Antimicrobial Properties
A study conducted on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives found that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a phenolic group at C-5 was particularly effective .
Study on Cytotoxicity
In a cytotoxicity assessment involving normal human cell lines alongside cancer cell lines, the tested compound exhibited minimal toxicity towards normal cells while effectively inhibiting cancer cell proliferation. This selectivity is crucial for developing safer therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
